4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a benzothiazole moiety, which is further fused with a dioxino ring system. The presence of a butyl(methyl)sulfamoyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxino Ring: This step involves the formation of the dioxino ring through cyclization reactions, often using reagents like methanesulfonic acid under reflux conditions.
Attachment of the Benzamide Group: This can be done via amide bond formation using coupling reagents such as EDCI or DCC.
Incorporation of the Butyl(methyl)sulfamoyl Group: This step involves sulfonation reactions using reagents like sulfonyl chlorides.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Coupling Reactions: The benzamide and benzothiazole moieties can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. The dioxino ring system may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds include:
Benzothiazole Derivatives: These compounds share the benzothiazole core and are known for their diverse biological activities.
Sulfonamide Compounds: These compounds contain the sulfonamide group and are widely used in medicinal chemistry for their antibacterial and enzyme-inhibiting properties.
Benzamide Derivatives: These compounds feature the benzamide group and are often used in the development of pharmaceuticals targeting various biological pathways.
The uniqueness of 4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide lies in its combination of these functional groups, providing a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-4-9-24(2)31(26,27)15-7-5-14(6-8-15)20(25)23-21-22-16-12-17-18(13-19(16)30-21)29-11-10-28-17/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCCFCISKSKTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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